molecular formula C18H14O2S B2504532 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione CAS No. 951994-32-4

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B2504532
CAS No.: 951994-32-4
M. Wt: 294.37
InChI Key: BVZYFKDGRLEENU-UHFFFAOYSA-N
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Description

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound known for its unique structural properties. It contains multiple aromatic rings and a thioester group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione involves its interaction with molecular targets such as enzymes and receptors. The thioester group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c1-9-11(3)19-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(21)20-17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYFKDGRLEENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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